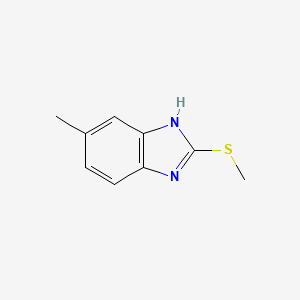![molecular formula C21H23N7O2 B12273458 7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12273458.png)
7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Méthoxy-3-[(1-{3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)méthyl]-3,4-dihydroquinazolin-4-one est un composé organique complexe appartenant à la classe des dérivés de la quinazolinone. Ce composé est caractérisé par sa structure unique, qui comprend un noyau de quinazolinone, un groupe méthoxy et un fragment de triazolopyridazine. La présence de ces groupes fonctionnels confère au composé des propriétés biologiques et chimiques significatives, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Méthoxy-3-[(1-{3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)méthyl]-3,4-dihydroquinazolin-4-one implique plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse générale comprend les étapes suivantes :
Formation du noyau de quinazolinone : Le noyau de quinazolinone est généralement synthétisé par cyclisation de dérivés d’acide anthranilique avec du formamide ou ses dérivés en milieu acide ou basique.
Introduction du groupe méthoxy : Le groupe méthoxy est introduit par des réactions de méthylation utilisant des réactifs tels que l’iodure de méthyle ou le sulfate de diméthyle en présence d’une base telle que le carbonate de potassium.
Synthèse du fragment de triazolopyridazine : Le fragment de triazolopyridazine est synthétisé par cyclisation de dérivés d’hydrazine appropriés avec des nitriles ou d’autres précurseurs appropriés.
Réactions de couplage : La dernière étape implique le couplage du noyau de quinazolinone avec le fragment de triazolopyridazine en utilisant des agents de couplage tels que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide) en présence d’un catalyseur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela comprend l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées telles que la recristallisation et la chromatographie, et un contrôle strict des conditions de réaction afin de garantir la cohérence et la possibilité d’une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Méthoxy-3-[(1-{3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)méthyl]-3,4-dihydroquinazolin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de dérivés hydroxylés.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau de quinazolinone, conduisant à la formation de dérivés de dihydroquinazolinone.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Des réactifs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) en milieu anhydre.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle en présence d’une base telle que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, les dérivés de dihydroquinazolinone et divers analogues substitués, en fonction des conditions de réaction et des réactifs utilisés.
Applications De Recherche Scientifique
La 7-Méthoxy-3-[(1-{3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)méthyl]-3,4-dihydroquinazolin-4-one a un large éventail d’applications en recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.
Mécanisme D'action
Le mécanisme d’action de la 7-Méthoxy-3-[(1-{3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)méthyl]-3,4-dihydroquinazolin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour :
Se lier aux enzymes : Il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leurs fonctions catalytiques.
Moduler les récepteurs : Le composé peut interagir avec divers récepteurs, en modulant leur activité et en influençant les voies de signalisation cellulaire.
Affecter l’expression des gènes : Il peut influencer l’expression de gènes spécifiques, ce qui entraîne des modifications des fonctions et des réponses cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Méthoxy-3-[(1-{3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)méthyl]-3,4-dihydroquinazolin-4-one : partage des similitudes structurales avec d’autres dérivés de quinazolinone et des composés de triazolopyridazine.
Unicité
Structure unique : La combinaison d’un noyau de quinazolinone avec un fragment de triazolopyridazine et un groupe méthoxy rend ce composé unique.
Activités biologiques distinctes : La disposition spécifique des groupes fonctionnels confère des activités biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C21H23N7O2 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
7-methoxy-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O2/c1-14-23-24-19-5-6-20(25-28(14)19)26-9-7-15(8-10-26)12-27-13-22-18-11-16(30-2)3-4-17(18)21(27)29/h3-6,11,13,15H,7-10,12H2,1-2H3 |
Clé InChI |
XWGUOXRJFKEUAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12273378.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12273381.png)
![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273397.png)

![7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12273414.png)


![N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride](/img/structure/B12273424.png)
![Endo-3-fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B12273437.png)
![6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12273446.png)
![(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12273449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12273453.png)
